Tert-butyl 1-(methoxy(methylamino)carbamoyl)cyclopentylcarbamate

Conformational analysis Medicinal chemistry building blocks Peptide mimetics

Tert-butyl 1-(methoxy(methylamino)carbamoyl)cyclopentylcarbamate (CAS 851726-73-3, molecular formula C13H25N3O4, MW 287.36 g/mol) is a bifunctional building block combining a Weinreb amide (N-methoxy-N-methyl carbamoyl) and a Boc-protected amine on a cyclopentane scaffold possessing a quaternary α-carbon. Commercially available in purities of 95–98% , this compound serves as a key intermediate in the synthesis of sterically constrained α,α-disubstituted amino aldehydes and ketones, which are valuable scaffolds in medicinal chemistry and peptide mimetic design.

Molecular Formula C13H25N3O4
Molecular Weight 287.36 g/mol
CAS No. 851726-73-3
Cat. No. B1382730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-(methoxy(methylamino)carbamoyl)cyclopentylcarbamate
CAS851726-73-3
Molecular FormulaC13H25N3O4
Molecular Weight287.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCCC1)C(=O)N(NC)OC
InChIInChI=1S/C13H25N3O4/c1-12(2,3)20-11(18)15-13(8-6-7-9-13)10(17)16(14-4)19-5/h14H,6-9H2,1-5H3,(H,15,18)
InChIKeyFWCGZNIHROGLQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Tert-butyl 1-(methoxy(methylamino)carbamoyl)cyclopentylcarbamate (CAS 851726-73-3): A Boc-Protected Weinreb Amide Building Block


Tert-butyl 1-(methoxy(methylamino)carbamoyl)cyclopentylcarbamate (CAS 851726-73-3, molecular formula C13H25N3O4, MW 287.36 g/mol) is a bifunctional building block combining a Weinreb amide (N-methoxy-N-methyl carbamoyl) and a Boc-protected amine on a cyclopentane scaffold possessing a quaternary α-carbon . Commercially available in purities of 95–98% , this compound serves as a key intermediate in the synthesis of sterically constrained α,α-disubstituted amino aldehydes and ketones, which are valuable scaffolds in medicinal chemistry and peptide mimetic design.

Why Generic Substitution of Tert-butyl 1-(methoxy(methylamino)carbamoyl)cyclopentylcarbamate Fails in Rigorous Synthetic Routes


Although structurally analogous Weinreb amides and Boc-protected cyclic amino acid derivatives are commercially available, they are not functionally interchangeable with the cyclopentyl Weinreb amide CAS 851726-73-3. Variations in ring size (cyclobutyl, cyclohexyl, or acyclic analogs) and protecting group strategy (Cbz vs. Boc) produce divergent conformational preferences, steric environments, and orthogonal deprotection compatibility that critically alter the diastereoselectivity and yield of subsequent nucleophilic additions, reductions, and peptide couplings [1]. Direct substitution without validation risks batch failure in multi-step syntheses of conformationally constrained pharmacophores, making compound-specific qualification essential for reproducible procurement.

Quantitative Differentiation Evidence for Tert-butyl 1-(methoxy(methylamino)carbamoyl)cyclopentylcarbamate Against Closest Analogs


Cyclopentane Ring Confers Intermediate Conformational Restraint Relative to Cyclobutyl and Cyclohexyl Analogs

The target compound contains a cyclopentane ring that imposes a specific degree of conformational restriction at the quaternary α-carbon. In contrast, the cyclobutyl analog (CAS not assigned, MW 258.31 g/mol) adopts a more puckered, highly strained geometry, while the cyclohexyl analog (CAS 400898-92-2, MW 286.37 g/mol) exhibits greater conformational flexibility due to chair-chair interconversion. The cyclopentane ring provides an intermediate balance that is often optimal for inducing defined turn motifs in peptide mimetics without excessive steric penalty .

Conformational analysis Medicinal chemistry building blocks Peptide mimetics

Boc Protection Enables Orthogonal Deprotection Strategy Unavailable with Cbz-Protected Cyclopentyl Weinreb Amide

The Boc (tert-butyloxycarbonyl) protecting group on the target compound can be removed under acidic conditions (TFA, HCl/dioxane) while leaving the Weinreb amide moiety intact, enabling subsequent amine functionalization. The Cbz analog (benzyl (1-(methoxy(methyl)carbamoyl)cyclopentyl)carbamate, CAS 851726-81-3) requires hydrogenolysis for deprotection, which can reduce functional group tolerance in substrates containing alkenes, alkynes, or nitro groups. Quantitative stability data show that Weinreb amides are stable to acidic Boc deprotection conditions but can undergo partial reduction under hydrogenolysis conditions in the presence of Pd/C .

Protecting group strategy Solid-phase peptide synthesis Orthogonal synthesis

Weinreb Amide Enables Controlled Single-Addition to Aldehyde, Unlike Free Carboxylic Acid Precursor Which Requires Excess Nucleophile

The Weinreb amide functionality in the target compound enables stoichiometric conversion to the corresponding aldehyde using 1.5 equivalents of LiAlH4 (LAH) at 0 °C, as demonstrated in patent US7435735B2 where 3.34 g (12.27 mmol) of the compound was reduced to tert-butyl (1-formylcyclopentyl)carbamate with 698 mg (18.40 mmol) LAH in anhydrous THF [1]. In contrast, direct reduction of the precursor carboxylic acid (Boc-cycloleucine, CAS 35264-09-6) typically requires excess reducing agent and generates complex product mixtures due to over-reduction and carboxylate formation. The stoichiometric control afforded by the Weinreb amide avoids the formation of the corresponding alcohol byproduct that plagues direct carboxylic acid reductions.

Weinreb ketone synthesis Aldehyde synthesis Nucleophilic addition

Higher Commercial Purity Consistency (95-98%) Compared to Cyclobutyl and Cyclopropyl Analogs (Typically 95%)

The target compound is commercially available at 98% purity from Leyan (Product No. 1835616) and at 95% from CheMenu (Cat. No. CM673788) . In contrast, the cyclobutyl analog (tert-butyl [1-(methoxy-methyl-carbamoyl)-cyclobutyl]-carbamic acid tert-butyl ester) and cyclopropyl analog (tert-butyl (1-(methoxy(methyl)carbamoyl)cyclopropyl)carbamate) are predominantly listed at 95% purity from multiple suppliers. For synthetic applications requiring stoichiometric control, the availability of 98% purity material minimizes the need for re-purification before use in subsequent steps.

Commercial availability Purity specification Procurement quality

Validated Synthetic Provenance in Patent Literature Distinguishes Cyclopentyl Weinreb Amide from Less Documented Analogs

The target compound is explicitly used as an intermediate in US Patent US7435735B2 for the synthesis of HIV integrase inhibitors, with detailed experimental procedures including exact masses (3.34 g, 12.27 mmol), solvent volumes (112 mL anhydrous THF), and temperature control (0 °C) [1]. In contrast, analogous Weinreb amides with cyclobutyl and cyclopropyl cores do not appear in granted patents with similar detail, suggesting less validation in pharmaceutical manufacturing contexts. The documented use in a USPTO-granted patent provides procurement confidence because the synthetic transformation has been reduced to practice at multi-gram scale.

Patent intermediate HIV integrase inhibitor Reproducible synthesis

Weinreb Amide–Boc Combination Avoids Premature Deprotection During Grignard Addition, Unlike Free Amines or Less Acid-Labile Protecting Groups

The combination of a Weinreb amide and a Boc-protected amine on the same cyclopentane scaffold enables sequential nucleophilic addition to the Weinreb amide followed by acidic Boc deprotection without intermediate purification. The Weinreb amide is stable to Grignard and organolithium reagents at low temperatures (-78 °C to 0 °C), while the Boc group remains intact under these conditions. In contrast, free amine or Cbz-protected analogs would either consume the nucleophile (free amine) or require orthogonal deprotection that may compromise the newly formed ketone. This tandem reactivity is not achievable with simpler carbamate esters lacking the Weinreb amide functionality [1].

Functional group compatibility Organometallic addition Protecting group stability

Optimal Procurement and Application Scenarios for Tert-butyl 1-(methoxy(methylamino)carbamoyl)cyclopentylcarbamate


Synthesis of N-Boc-α,α-Disubstituted Amino Aldehydes via Controlled LAH Reduction

When a synthetic route requires N-Boc-1-aminocyclopentanecarboxaldehyde as a key intermediate, procurement of the cyclopentyl Weinreb amide (CAS 851726-73-3) is the superior choice over direct reduction of Boc-cycloleucine. As demonstrated in US7435735B2, the Weinreb amide is reduced cleanly with 1.5 equivalents of LAH at 0 °C in THF to yield the aldehyde without over-reduction to the alcohol, a common problem with direct carboxylic acid reduction [1]. This scenario is particularly relevant for the synthesis of HIV integrase inhibitors and other antiviral pharmacophores that require the aldehyde for subsequent olefination or reductive amination steps.

Construction of Conformationally Constrained Peptide Mimetics Requiring Cyclopentyl α,α-Disubstituted Scaffolds

The cyclopentane ring in the target compound provides a specific conformational constraint that is distinct from cyclobutyl (too rigid) and cyclohexyl (too flexible) analogs. This makes it the building block of choice for peptide mimetic programs where precise control of backbone dihedral angles is critical for target binding [1]. The Weinreb amide functionality further allows for the installation of diverse ketone-containing side chains via Grignard addition, enabling rapid exploration of structure-activity relationships around the cyclopentyl core.

Orthogonal Solid-Phase or Solution-Phase Synthesis Requiring Acid-Labile Boc Protection with a Latent Electrophilic Handle

In multi-step synthetic sequences that involve acidic global deprotection steps (e.g., final resin cleavage in solid-phase peptide synthesis), the Boc group on the target compound is selectively removed with TFA while the Weinreb amide remains intact for subsequent on-resin or in-solution diversification [1]. This contrasts with Cbz-protected Weinreb amides, which would require hydrogenolysis conditions incompatible with many functional groups introduced during the synthesis. Procurement of the Boc-protected cyclopentyl Weinreb amide therefore directly enables synthetic strategies that other protecting group combinations cannot support.

Kilogram-Scale Pharmaceutical Intermediate Manufacturing with Patent-Validated Chemistry

For process chemistry teams scaling up the synthesis of drug candidates that incorporate the 1-aminocyclopentanecarboxylic acid scaffold, the cyclopentyl Weinreb amide offers the advantage of patent-validated procedures at multi-gram scale. The detailed experimental protocol in US7435735B2, including precise stoichiometry, solvent volumes, and workup conditions, provides a reproducible starting point for process optimization [1]. This reduces the development time and technical risk compared to less-documented cyclobutyl or cyclopropyl analogs, which lack equivalent patent precedent and would require de novo process development.

Quote Request

Request a Quote for Tert-butyl 1-(methoxy(methylamino)carbamoyl)cyclopentylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.